methyl 1-methylcyclopentanecarboxylate
Overview
Description
Cyclopentanecarboxylic acid, 1-methyl-, methyl ester is an organic compound with the formula C8H14O2 and a molecular weight of 142.1956 . It is also known as Cyclopentanoic acid, 1-methyl, methyl ester .
Synthesis Analysis
Cyclopentanecarboxylic acid, from which the ester can be derived, can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis
The IUPAC Standard InChI for Cyclopentanecarboxylic acid, 1-methyl-, methyl ester is InChI=1S/C8H14O2/c1-8(7(9)10-2)5-3-4-6-8/h3-6H2,1-2H3 . The chemical structure is available as a 2d Mol file or as a computed 3d SD file .Scientific Research Applications
Hydrocarbalkoxylation and Carbalkoxylation Reactions
The hydrocarbalkoxylation of cyclohexene and the carbalkoxylation of cyclohexanol with alkyl formates, in the presence of acids, produce mixtures of esters of 1-methylcyclopentanecarboxylic and cyclohexanecarboxylic acids. These reactions demonstrate the utility of these esters in complex organic synthesis processes, offering a route to various ester compounds under atmospheric pressures and moderate temperatures (Ordyan et al., 1973).
Asymmetric Syntheses of Amino-methyl-cyclopentanecarboxylic Acids
Through a 9-step process starting from commercially available materials, asymmetric syntheses of amino-methyl-cyclopentanecarboxylic acids have been achieved via the Ireland-Claisen rearrangement. This pathway is significant for the production of enantiopure compounds, showcasing the potential of cyclopentanecarboxylic acid derivatives in the synthesis of complex organic molecules (Davies et al., 2013).
Synthesis and Reactivity of Dihydroxycyclopentanecarboxylic Acids
Research on cyclopent-2-enecarboxylic acid and performic acid led to the synthesis of dihydroxycyclopentanecarboxylic acids, highlighting the stereochemical diversity attainable from cyclopentanecarboxylic acid derivatives. These findings are crucial for understanding the reactivity and potential applications of these compounds in creating stereochemically rich molecules (Philp & Robertson, 1976).
Synthesis of Aryltetrahydropyran-diones
The reaction of methyl esters of bromocyclopentylcarbonyl- and bromocyclohexylcarbonylcyclopentanecarboxylic acids with zinc and aromatic aldehydes has been explored to form complex oxadispiro derivatives. This synthesis route opens avenues for creating structurally complex and biologically relevant molecules (Shchepin et al., 2004).
Properties
IUPAC Name |
methyl 1-methylcyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(7(9)10-2)5-3-4-6-8/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCGJXDLZCDFRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196807 | |
Record name | Cyclopentanecarboxylic acid, 1-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4630-83-5 | |
Record name | Cyclopentanecarboxylic acid, 1-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4630-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanecarboxylic acid, 1-methyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanecarboxylic acid, 1-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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